N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds, including N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine, often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler imidazole compounds.
Scientific Research Applications
N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine is used extensively in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in the study of biological processes involving imidazole-containing compounds.
Industry: Utilized in the synthesis of other imidazole derivatives for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound’s imidazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: Another antihistaminic agent.
Uniqueness
N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its dichloro-phenyl and imidazole moieties contribute to its versatility in various scientific applications .
Properties
Molecular Formula |
C10H7Cl2N3O |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
(NE)-N-[(2,5-dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H7Cl2N3O/c11-9-8(6-13-16)15(10(12)14-9)7-4-2-1-3-5-7/h1-6,16H/b13-6+ |
InChI Key |
BGJRRMRFYMAGAC-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)/C=N/O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=NO |
Origin of Product |
United States |
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